molecular formula C12H15F3N2 B1611380 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane CAS No. 74418-15-8

1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane

Cat. No. B1611380
CAS No.: 74418-15-8
M. Wt: 244.26 g/mol
InChI Key: VUANMGYRFIKLTK-UHFFFAOYSA-N
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Patent
US06337326B1

Procedure details

The title compound was prepared according to the procedure of Example 1, Step 6 except that 4-(3-trifluoromethyl-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester was used in place of 4-(2-methoxy-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester. Yield: 91%; 1H NMR (300 MHz, CDCl3): δ1.77 (brs, 1H), 1.92 (pent, J=5.9 Hz, 2H), 2.84 (t, J=5.8 Hz, 2H), 3.04 (t, J=5.4 Hz, 2H), 3.56-3.62 (m, 4H), 6.77-6.88 (m, 3H), 7.29 (d, J=7.7 Hz, 1H); IR (KBr, cm−1): 3286w; MS (ES) m/z (relative intensity): 245 (M++H, 60). Anal. Calcd. for C12H15F3N2: C, 59.01; H, 6.19; N, 11.47. Found: C, 58.56; H, 6.03; N, 10.98.
Name
4-(3-trifluoromethyl-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3286w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([F:24])([F:23])[F:22])[CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[K+].[Br-]>>[F:24][C:21]([F:22])([F:23])[C:17]1[CH:16]=[C:15]([N:11]2[CH2:12][CH2:13][CH2:14][NH:8][CH2:9][CH2:10]2)[CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
4-(3-trifluoromethyl-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)C1=CC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
3286w
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)N1CCNCCC1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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